REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:3]=1.C(N(CC)CC)C.Cl[C:22]([O:24][CH3:25])=[O:23]>ClCCl>[C:22](=[O:23])([O:24][CH3:25])[O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1
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Name
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|
Quantity
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2.366 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1)O)C1CCCC1
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
2.2 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
920 μL
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Type
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reactant
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Smiles
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ClC(=O)OC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to room temperature over 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction was quenched with 3 mL saturated NaHCO3
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Type
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WASH
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Details
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washed with 50% saturated NaHCO3 (1×50 mL) and brine (1×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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Filtration
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Type
|
CONCENTRATION
|
Details
|
followed by concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
yielded an oil that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (20% ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C=C1)Cl)C1CCCC1)(OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |